![molecular formula C16H19Cl2N5 B560175 6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)
6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine
Übersicht
Beschreibung
SHP099 ist ein niedermolekularer Inhibitor, der die Src-Homologie-2-Domäne-haltige Proteintyrosinphosphatase-2 (SHP2) angreift. SHP2 ist eine Nicht-Rezeptor-Proteintyrosinphosphatase, die an verschiedenen zellulären Prozessen beteiligt ist, einschließlich Entwicklung, Stoffwechsel und Zellsignalgebung. SHP099 hat aufgrund seines Potenzials als Antikrebsmittel, insbesondere bei Rezeptor-Tyrosinkinase-gesteuerten Krebsarten, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
SHP099 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von SHP2 bei verschiedenen chemischen Reaktionen und Signalwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Zellsignalgebung und Stoffwechsel.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien verwendet, die auf SHP2 abzielen.
Wirkmechanismus
SHP099 übt seine Wirkung aus, indem es an die Grenzfläche der N-terminalen SH2-, C-terminalen SH2- und Proteintyrosinphosphatase-Domäne von SHP2 bindet. Diese Bindung stabilisiert SHP2 in einer autoinhibierten Konformation, wodurch seine Aktivität gehemmt wird. SHP099 unterdrückt den RAS-ERK-Signalweg, der für die Proliferation von Rezeptor-Tyrosinkinase-gesteuerten menschlichen Krebszellen entscheidend ist .
Wirkmechanismus
Target of Action
SHP099 is an allosteric inhibitor that primarily targets the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2) . SHP2 is a non-receptor type protein tyrosine phosphatase encoded by the PTPN11 gene . It plays a vital role in cell survival, proliferation, and migration .
Mode of Action
SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 . This binding inhibits SHP2 activity through an allosteric mechanism . The strong binding affinity of SHP099 to residues Thr219 and Arg220 reduces the flexibility of the linker region (residues Val209-Arg231) . The presence of SHP099 maintains the autoinhibition state of the SHP2 protein by enhancing the interactions between the linker region and Q loop in the PTP domain .
Biochemical Pathways
SHP099 affects multiple biochemical pathways. It suppresses RAS–ERK signaling, which inhibits the proliferation of receptor-tyrosine-kinase-driven human cancer cells . In addition, SHP099 has been shown to inhibit the SHP2-associated MAPK pathways activated by lipopolysaccharide (LPS) . This inhibition suppresses the LPS-induced release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Pharmacokinetics
SHP099 was successfully loaded into multilayer films via host–guest interactions with poly-carboxymethyl-β-cyclodextrin (PβCD) for controlled delivery . SHP099 release from these assembled films was detected over 96 hours .
Result of Action
SHP099 has shown potent anticancer activity at low concentrations in vivo . It inhibits the growth of cancer cells both in vitro and in vivo . For instance, SHP099 has been found to relieve acute lung injury (ALI) and significantly increase animal survival in mice with ALI and sepsis . It also inhibits colony formation of human breast adenocarcinoma cells in vitro .
Action Environment
The efficacy of SHP099 can be influenced by environmental factors such as the presence of certain proteins. For example, low levels of the RTK ligand epiregulin identified HNSCCs that were sensitive to SHP2 inhibitor, and adding exogenous epiregulin mitigated SHP099 efficacy . Therefore, the action environment plays a crucial role in the effectiveness of SHP099.
Biochemische Analyse
Biochemical Properties
SHP099 has been shown to interact with SHP2, a protein tyrosine phosphatase that plays a crucial role in cell survival, proliferation, and migration . The strong binding affinity of SHP099 to residues Thr219 and Arg220 reduces the flexibility of the linker region (residues Val209-Arg231) of SHP2 . This interaction stabilizes SHP2 in an auto-inhibited conformation, thereby inhibiting its activity .
Cellular Effects
SHP099 has demonstrated potent anticancer activity in various types of cells. For instance, it has been shown to inhibit the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, SHP099 has been found to block both the PI3K and MEK signaling pathways in sensitive head and neck squamous cell carcinoma (HNSCC) cells, resulting in downregulation of mTORC signaling and antitumor effects .
Molecular Mechanism
SHP099 exerts its effects at the molecular level by binding to SHP2 and stabilizing it in an auto-inhibited conformation . This prevents SHP2 from activating downstream signaling pathways such as the PI3K/AKT and ERK pathways . The presence of SHP099 enhances the interactions between the linker region and Q loop in the PTP domain of SHP2, thereby maintaining the autoinhibition state of the protein .
Temporal Effects in Laboratory Settings
In laboratory settings, SHP099 has been observed to inhibit colony formation of human breast adenocarcinoma cells in vitro over a period of 96 hours . Moreover, SHP099 has been found to relieve acute lung injury (ALI) and significantly increase animal survival when administered to mice with ALI and sepsis .
Dosage Effects in Animal Models
The effects of SHP099 vary with different dosages in animal models. For instance, it has been reported that administering SHP099 to mice with ALI and sepsis relieves ALI and significantly increases animal survival . The specific dosage effects, including any threshold effects or toxic effects at high doses, have not been explicitly reported in the literature.
Metabolic Pathways
SHP099 is involved in the regulation of several metabolic pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . The specific metabolic pathways that SHP099 is involved in, including any enzymes or cofactors it interacts with, have not been fully elucidated.
Transport and Distribution
The transport and distribution of SHP099 within cells and tissues have not been explicitly reported in the literature. Given its role as an allosteric inhibitor of SHP2, it is likely that SHP099 needs to enter cells to exert its effects .
Subcellular Localization
The subcellular localization of SHP099 is not explicitly reported in the literature. Since SHP099 is an inhibitor of SHP2, it is likely to be found wherever SHP2 is localized within the cell. SHP2 is a cytosolic protein, suggesting that SHP099 may also be localized in the cytosol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SHP099 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von Cyclodextrin-vermittelten Wirt-Gast-Wechselwirkungen in Polyelektrolyt-Mehrschichtfilmen . Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von Pharmaunternehmen gehalten werden.
Industrielle Produktionsmethoden
Die industrielle Produktion von SHP099 beinhaltet wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die behördlichen Anforderungen zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SHP099 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit SHP099 verwendet werden, umfassen Säuren, Basen und Oxidations- oder Reduktionsmittel. Die spezifischen Bedingungen, wie Temperatur und Druck, hängen von der gewünschten Reaktion und dem Produkt ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit SHP099 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte sind typischerweise Zwischenprodukte oder Derivate von SHP099, die ihre biologische Aktivität beibehalten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
TNO155: Ein weiterer SHP2-Inhibitor mit ähnlichen Wirkmechanismen.
RMC-4550: Ein selektiver SHP2-Inhibitor, der in der Krebsforschung verwendet wird.
Einzigartigkeit von SHP099
SHP099 ist einzigartig aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit. Es hat eine reduzierte Off-Target-Zytotoxizität und eine hohe Zielspezifität gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFCDOEKKVKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: 6-(4-Amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, commonly known as SHP099, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ] SHP099 binds to a unique allosteric site on SHP2, stabilizing its autoinhibited conformation. This prevents SHP2 from binding to its substrates and effectively blocks its phosphatase activity. [, ]
A: SHP2 plays a crucial role in relaying signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS/MAPK pathway, which is frequently dysregulated in cancer. [, , , ] By inhibiting SHP2, SHP099 disrupts this signaling cascade, leading to a reduction in ERK1/2 phosphorylation (p-ERK), a key downstream effector of the MAPK pathway. [, , , ] This inhibition of p-ERK consequently affects various cellular processes such as proliferation, survival, and differentiation, ultimately hindering tumor growth. [, , , , ]
A: While the primary target of SHP099 is the RAS/MAPK pathway, research suggests that it can also impact other signaling pathways. For instance, SHP099 has been shown to affect the PI3K-AKT pathway in some contexts. [, ] In certain head and neck squamous cell carcinoma (HNSCC) cell lines, SHP099 was observed to block both the PI3K and MEK pathways, leading to mTORC signaling downregulation and antitumor effects. [] This suggests that the downstream effects of SHP099 can be context-dependent and may vary depending on the specific cellular background and involved signaling networks.
A: The molecular formula of SHP099 is C16H19Cl2N5, and its molecular weight is 355.26 g/mol. []
A: While the provided research abstracts do not include specific spectroscopic data for SHP099, Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the interaction between SHP099 and cyclodextrin in a drug delivery system. [] This technique confirmed the formation of a supramolecular assembly by identifying the interaction of specific terminal SHP099 protons with the protons of the cyclodextrin. []
A: SHP099 functions as an enzyme inhibitor and does not exhibit catalytic properties itself. Its primary mode of action involves binding to and inhibiting the catalytic activity of the SHP2 phosphatase. [, ]
A: Yes, computational chemistry and modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, have been used to investigate the binding mode and interaction of SHP099 with SHP2. [] These studies provided insights into the molecular basis of SHP099's inhibitory activity and its advantages over earlier generation inhibitors. [] Additionally, in silico analysis was used to predict the impact of specific SHP2 mutations on protein conformation and their susceptibility to SHP099. []
A: Structure-activity relationship (SAR) studies were crucial in the development of SHP099. [] While the provided abstracts do not detail specific SAR findings, it is mentioned that SHP099 was derived from the optimization of an earlier lead compound, SHP836. [] This optimization process likely involved modifying various structural features to enhance SHP2 binding affinity, cellular potency, and selectivity against other phosphatases. Further research on the SAR of SHP099 analogs would be valuable for developing compounds with improved pharmacological properties.
ANone: The provided research abstracts primarily focus on preclinical studies and do not provide information regarding SHE regulations specific to SHP099.
A: SHP099 demonstrates favorable PK properties, including oral bioavailability and the ability to reach efficacious concentrations in both plasma and brain tissues. [, ] In mice, oral administration of SHP099 resulted in dose-dependent increases in plasma concentrations and corresponding reductions in tumor p-ERK levels. [] This suggests that SHP099 can effectively cross the blood-brain barrier, which is particularly relevant for treating brain tumors like glioblastoma. []
A: Studies have revealed a clear relationship between SHP099 exposure and its PD effects. Research indicates that sustained unbound plasma concentrations of SHP099 above its cellular IC50 are necessary for achieving significant inhibition of the MAPK pathway in vivo. [] Furthermore, a strong correlation was observed between tumor growth inhibition and the fraction of time during the dosing interval where p-ERK inhibition was greater than 50%. [] These findings highlight the importance of maintaining sufficient SHP099 exposure for optimal therapeutic efficacy.
A: Yes, SHP099 has demonstrated promising antitumor activity in various preclinical cancer models, both in vitro and in vivo. [, , , , , , , ] These models include cell line xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) of different cancer types, including glioblastoma, myeloproliferative neoplasms (MPNs), histiocytic sarcoma, breast cancer, pancreatic cancer, ovarian cancer, and lung cancer. [, , , , , , , ]
A: Various in vitro assays have been employed to assess the efficacy of SHP099, including cell viability assays (e.g., WST-1), colony formation assays, cell cycle analyses, apoptosis assays, and signaling pathway analyses (e.g., Western blotting for p-ERK). [, , , , , , , ] These assays have consistently shown that SHP099 can effectively inhibit the proliferation and survival of cancer cells harboring specific genetic alterations, particularly those with RTK activation or KRAS mutations. [, , , , , , , ]
A: SHP099 displays promising antitumor activity in vivo, as demonstrated in various animal models. These models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs), which more accurately recapitulate human cancer development. [, , , , , , , ] For example, SHP099 significantly inhibited tumor growth and extended survival in orthotopic glioblastoma xenograft models. [] It also showed efficacy in Jak2V617F knock-in mouse models of MPNs, significantly reducing white blood cell counts, splenomegaly, and bone marrow fibrosis. [, ]
ANone: While the provided abstracts indicate that SHP099 is being heavily developed and some SHP2 inhibitors are reaching clinical trials, there is no mention of specific clinical trials involving SHP099.
A: Yes, several resistance mechanisms to SHP099 have been identified. One common mechanism is the feedback activation of RTKs in response to SHP2 inhibition. [, ] This reactivation can bypass the SHP2-mediated signaling blockade and restore downstream pathway activity, leading to acquired resistance. Another mechanism involves specific SHP2 mutations that render the protein insensitive to SHP099 binding. [, ]
A: Resistance to SHP099 often involves the reactivation of signaling pathways commonly implicated in resistance to other targeted therapies, particularly those targeting the MAPK pathway (e.g., MEK inhibitors). [, , ] For instance, in KRAS-mutant cancers, treatment with MEK inhibitors can lead to feedback activation of RTKs, which can be mitigated by co-inhibition of SHP2 with SHP099. [, ] This highlights the potential for SHP2 inhibitors to overcome or delay resistance to other targeted therapies by blocking this compensatory signaling reactivation.
A: While the abstracts don't directly address cross-resistance between SHP099 and other SHP2 inhibitors, it is plausible that certain resistance mechanisms, particularly those involving mutations in the SHP099 binding site, could confer cross-resistance to other allosteric inhibitors targeting the same pocket. [, ]
A: Research on SHP099 delivery is ongoing, and novel strategies are being explored. One study successfully encapsulated SHP099 within lipid nanoparticles decorated with triarginine motifs, enhancing its delivery to T cells. [] Another study investigated the use of cyclodextrin-mediated host-guest interactions to control SHP099 release from polyelectrolyte multilayer films. [] These approaches highlight the potential for developing targeted delivery systems to enhance SHP099 efficacy and potentially reduce off-target effects.
A: While specific biomarkers for predicting SHP099 response are not explicitly described in the abstracts, several potential candidates emerge from the research findings. The most consistent predictor of SHP099 sensitivity is the activation status of RTKs or the presence of activating mutations in KRAS. [, , , , , , , ] Additionally, the expression level of the RTK ligand epiregulin has been associated with SHP099 sensitivity in HNSCC. []
ANone: Several analytical techniques have been employed in the research on SHP099. These techniques include:
- Ultra High Performance Liquid Chromatography/Mass Spectrometry (UHPLC-MS): Used to determine the pharmacokinetic profile of SHP099 in mice by measuring drug concentrations in brain tissues and plasma. []
- Western Blotting: Widely used to assess SHP099 activity by measuring the phosphorylation levels of downstream signaling proteins, primarily p-ERK. [, , , , , , , ]
- Flow Cytometry: Used to analyze cell cycle progression and apoptosis in response to SHP099 treatment. []
- Immunohistochemistry (IHC): Used to assess SHP2 expression levels and localization in tumor tissues. [, ]
ANone: The provided research primarily focuses on the preclinical development and biological activity of SHP099. There is limited information available regarding its environmental impact and degradation pathways.
ANone: The provided abstracts do not contain specific details regarding the validation of analytical methods used for SHP099 characterization and quantification.
ANone: The research abstracts primarily focus on the preclinical evaluation of SHP099, and details about quality control and assurance measures during development, manufacturing, and distribution are not provided.
A: While the abstracts do not directly address the immunogenicity of SHP099, one study demonstrated that loading SHP099 onto T cells enhanced their cytolytic activity and antitumor efficacy in a mouse model. [] This suggests that SHP099, when delivered appropriately, may augment antitumor immune responses rather than induce detrimental immunogenicity.
ANone: The provided research does not offer specific insights into interactions between SHP099 and drug transporters. Further investigation is necessary to determine whether SHP099 is a substrate or inhibitor of specific drug transporters, which could impact its absorption, distribution, and elimination.
ANone: The research abstracts do not provide information on the potential of SHP099 to induce or inhibit drug-metabolizing enzymes. Assessing these interactions is crucial for understanding potential drug-drug interactions and optimizing SHP099 dosing regimens in future clinical settings.
ANone: The provided abstracts do not address aspects related to the recycling and waste management of SHP099.
ANone: The research on SHP099 utilizes a range of standard research infrastructure and resources commonly employed in preclinical drug development. These resources include:
- Cell Culture Facilities: Essential for maintaining and propagating cancer cell lines and primary cells for in vitro studies. [, , , , , , , ]
- Animal Facilities: Required for conducting in vivo studies using xenograft models and genetically engineered mouse models. [, , , , , , , ]
- Molecular Biology Techniques: Used extensively, including Western blotting, RNA sequencing, PCR, siRNA transfection, and CRISPR-Cas9 gene editing. [, , , , , , , , , ]
- Analytical Chemistry Equipment: Crucial for drug quantification, including UHPLC-MS systems. []
- Bioinformatics Tools: Utilized for analyzing large datasets generated from RNA sequencing and phosphoproteomics experiments. [, , ]
A: SHP2 has emerged as a promising therapeutic target in recent years, with significant advancements in understanding its role in cancer development and the discovery of allosteric inhibitors like SHP099. [] Prior to the development of allosteric inhibitors, targeting phosphatases like SHP2 was considered challenging due to difficulties in achieving selectivity and druggability. [] The discovery of SHP099 and other allosteric SHP2 inhibitors marked a significant milestone in the field, opening up new avenues for therapeutic intervention in cancers driven by aberrant RTK signaling. [, ]
ANone: The research on SHP099 exemplifies the power of cross-disciplinary collaboration in drug discovery and development. The studies involve expertise from various fields, including:
- Cancer Biology: Understanding the role of SHP2 in cancer signaling pathways and identifying patient populations that may benefit from SHP2 inhibition. [, , , , , , , ]
- Medicinal Chemistry: Designing and synthesizing potent and selective SHP2 inhibitors like SHP099 through iterative cycles of SAR studies and chemical optimization. []
- Pharmacology: Evaluating the PK/PD properties of SHP099, determining its efficacy in preclinical models, and identifying potential drug combinations. [, , , , , , , , , ]
- Immunology: Understanding the impact of SHP2 inhibition on the immune system and exploring the potential for SHP099 to enhance antitumor immune responses. [, ]
- Computational Chemistry: Using molecular docking and MD simulations to elucidate the binding mode of SHP099 with SHP2 and guide further drug design. []
- Bioengineering: Developing novel drug delivery systems to improve SHP099 bioavailability and target it to specific tissues or cells. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



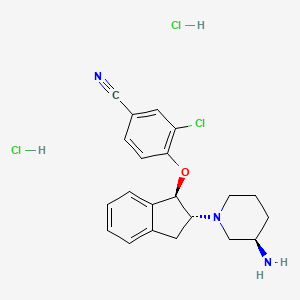
![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
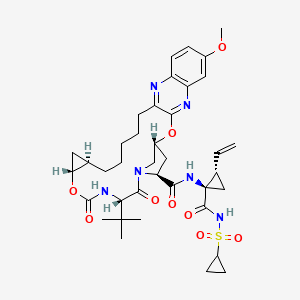
![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)
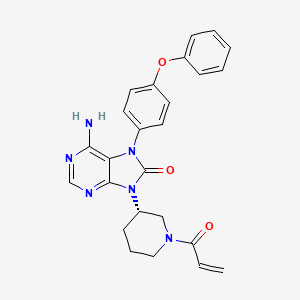
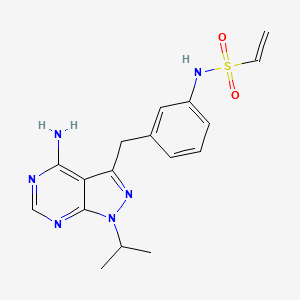
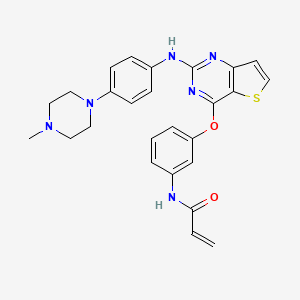
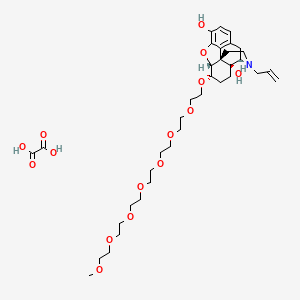
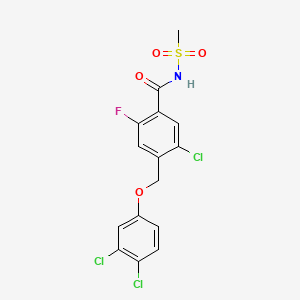

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)
